molecular formula C13H17ClN2O3 B13468049 methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride

methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride

Katalognummer: B13468049
Molekulargewicht: 284.74 g/mol
InChI-Schlüssel: WIRORAOTMZPAEO-RFVHGSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride is a chemical compound with a complex structure that includes a tetrahydroisoquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride typically involves multiple steps. One common approach is to start with the tetrahydroisoquinoline core, which can be synthesized through Pictet-Spengler condensation. The formamido group is then introduced via formylation, and the ester group is added through esterification reactions. The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can lead to a wide range of products depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This can lead to various physiological effects, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-4-yl]formamido}acetate hydrochloride
  • Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride

Uniqueness

Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride is unique due to its specific formamido group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds that may lack this functional group or have it in a different position.

Eigenschaften

Molekularformel

C13H17ClN2O3

Molekulargewicht

284.74 g/mol

IUPAC-Name

methyl 2-[[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]acetate;hydrochloride

InChI

InChI=1S/C13H16N2O3.ClH/c1-18-12(16)8-15-13(17)11-6-9-4-2-3-5-10(9)7-14-11;/h2-5,11,14H,6-8H2,1H3,(H,15,17);1H/t11-;/m1./s1

InChI-Schlüssel

WIRORAOTMZPAEO-RFVHGSKJSA-N

Isomerische SMILES

COC(=O)CNC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl

Kanonische SMILES

COC(=O)CNC(=O)C1CC2=CC=CC=C2CN1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.